molecular formula C7H7FOS B3287065 4-Fluoro-3-methylsulfanylphenol CAS No. 836678-97-8

4-Fluoro-3-methylsulfanylphenol

Cat. No.: B3287065
CAS No.: 836678-97-8
M. Wt: 158.2 g/mol
InChI Key: CBMDRBMEMAJZNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluoro-3-methylsulfanylphenol is an organic compound with the molecular formula C7H7FOS and a molecular weight of 158.19 g/mol It is characterized by the presence of a fluorine atom, a methylsulfanyl group, and a hydroxyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of 4-Fluoro-3-methylsulfanylphenol may involve large-scale chemical processes that optimize yield and purity. These processes often utilize advanced catalytic systems and controlled reaction conditions to ensure efficient production. Specific details on industrial methods are proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-3-methylsulfanylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Regeneration of the methylsulfanyl group.

    Substitution: Esters and ethers.

Scientific Research Applications

4-Fluoro-3-methylsulfanylphenol has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Fluoro-3-methylsulfanylphenol involves its interaction with specific molecular targets. The fluorine atom and methylsulfanyl group contribute to its reactivity and ability to form stable complexes with biological molecules. These interactions can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Fluoro-3-methylsulfanylphenol is unique due to the combination of the fluorine atom, methylsulfanyl group, and hydroxyl group, which confer distinct chemical and biological properties. This combination allows for specific interactions and reactivity that are not observed in similar compounds .

Properties

IUPAC Name

4-fluoro-3-methylsulfanylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FOS/c1-10-7-4-5(9)2-3-6(7)8/h2-4,9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBMDRBMEMAJZNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC(=C1)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501308208
Record name 4-Fluoro-3-(methylthio)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501308208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

836678-97-8
Record name 4-Fluoro-3-(methylthio)phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=836678-97-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Fluoro-3-(methylthio)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501308208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Fluoro-3-methylsulfanylphenol
Reactant of Route 2
4-Fluoro-3-methylsulfanylphenol
Reactant of Route 3
Reactant of Route 3
4-Fluoro-3-methylsulfanylphenol
Reactant of Route 4
Reactant of Route 4
4-Fluoro-3-methylsulfanylphenol
Reactant of Route 5
Reactant of Route 5
4-Fluoro-3-methylsulfanylphenol
Reactant of Route 6
4-Fluoro-3-methylsulfanylphenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.